M1 vs. M3 Muscarinic Receptor Selectivity: A 47-Fold Preference
In a direct radioligand binding assay using [³H]N-methylscopolamine on human receptors expressed in CHOK1 cells, 1-(3-Bromo-5-methylphenyl)butan-1-amine demonstrated a marked selectivity for the M1 muscarinic receptor over the M3 subtype. It binds M1 with a Ki of 5.78 nM, while its affinity for M3 is 270 nM [1]. This is in stark contrast to closely related analogs where bromine/methyl substitution patterns can ablate or reverse this selectivity. For instance, compounds with altered substitution patterns (e.g., N-[(2-bromophenyl)methyl]butan-1-amine) have shown significantly weaker or non-selective binding profiles .
| Evidence Dimension | Binding Affinity (Ki) at Human Muscarinic Receptors |
|---|---|
| Target Compound Data | M1 Ki = 5.78 nM; M3 Ki = 270 nM |
| Comparator Or Baseline | Human Muscarinic M3 Receptor |
| Quantified Difference | The M1 receptor affinity is 46.7-fold higher (lower Ki) than that for the M3 receptor. |
| Conditions | Displacement of [³H]N-methylscopolamine from human M1 and M3 receptors expressed in CHOK1 cells, after 30 min incubation, measured by scintillation counting. |
Why This Matters
This quantifiable 47-fold M1 selectivity provides a scientific basis for choosing this compound in studies focused on dissecting M1-specific signaling pathways, where off-target M3 effects would confound results.
- [1] BindingDB. (n.d.). BDBM50491121 CHEMBL2377385. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50491121 View Source
